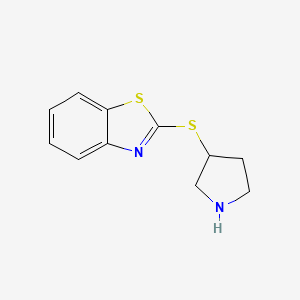

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole

Description

Properties

Molecular Formula |

C11H12N2S2 |

|---|---|

Molecular Weight |

236.4 g/mol |

IUPAC Name |

2-pyrrolidin-3-ylsulfanyl-1,3-benzothiazole |

InChI |

InChI=1S/C11H12N2S2/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2 |

InChI Key |

RMPSONBXKRRYFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1SC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on 2-Mercapto-1,3-benzothiazole

A widely reported approach involves nucleophilic substitution of 2-mercapto-1,3-benzothiazole (2-MBT) with a suitable halogenated precursor bearing the pyrrolidin-3-yl group. The general procedure is:

- Step 1: Deprotonation of 2-MBT with a base such as potassium carbonate in an aprotic solvent (e.g., acetonitrile).

- Step 2: Addition of an alkyl halide derivative of pyrrolidin-3-yl (e.g., 3-bromopyrrolidine or a propargyl bromide derivative).

- Step 3: Refluxing the reaction mixture to facilitate nucleophilic substitution, yielding this compound after work-up.

This method was exemplified in a study where 2-MBT was reacted with propargyl bromide followed by a Mannich-type reaction involving pyrrolidine and paraformaldehyde in the presence of cuprous chloride catalyst to yield the target compound with yields around 55-76%.

Mannich-Type Reaction Using Propargyl Sulfanyl Intermediates

Following the initial substitution to introduce a propargyl sulfanyl intermediate, a Mannich reaction with pyrrolidine and paraformaldehyde under reflux conditions in 1,4-dioxane with cuprous chloride catalyst affords the this compound derivative. This method benefits from:

One-Pot Three-Component Synthesis Using Elemental Sulfur

An alternative environmentally friendly method involves a one-pot reaction of 2-aminobenzenethiol, pyrrolidine, and elemental sulfur in DMSO at elevated temperature (around 140 °C) under nitrogen atmosphere. This catalyst-free method proceeds through in situ formation of intermediates such as imines and thiobenzamides, eventually yielding substituted benzothiazoles including this compound derivatives. Key features include:

Sol-Gel Technique with Titanium Dioxide Nanoparticles

For enhanced catalytic efficiency and greener synthesis, the sol-gel method using TiO2 nanoparticles as catalyst has been reported. The process involves:

- Initial reaction of substituted amines (including pyrrolidine derivatives) with dimethyl itaconate to form methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate intermediates.

- Subsequent reaction with 2-aminobenzenethiol in the presence of TiO2 nanoparticles under sonication to afford the benzothiazole derivative.

This method offers:

Other Synthetic Routes

- Sulfur Dioxide Reaction with o-Phenylenediamine: Although primarily for benzothiadiazoles, this method involves reacting o-phenylenediamine with sulfur dioxide under controlled pressure and temperature to form benzothiazole cores, which can be further functionalized.

- Green Chemistry Approaches: Use of low transition temperature mixtures (LTTMs) and ZnO nanoparticles as catalysts for room temperature synthesis of 2-substituted benzothiazoles has been demonstrated, potentially adaptable for pyrrolidin-3-yl substitution.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The benzothiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Bases like potassium carbonate and solvents like dimethylformamide are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The exact mechanism of action of 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The sulfur atom may play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Amino Acetylenic Benzothiazoles (BZ2 and BZ5)

Compounds 2-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2) and 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) () share a butynyl linker between the benzothiazole and cyclic amine (pyrrolidine or azepane). Both exhibit MIC values of 15.62 µg/mL against C. albicans, indicating that the cyclic amine size (5-membered vs.

2-Substituted Oxadiazole-Benzothiazoles

Compounds such as 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazole () incorporate an oxadiazole ring at the 2-position. These derivatives show broad-spectrum antimicrobial activity, with SAR studies revealing that electron-withdrawing groups (e.g., nitro, halogens) on the oxadiazole enhance activity. In contrast, this compound relies on a flexible pyrrolidine group rather than a rigid heterocycle, suggesting divergent mechanisms of action .

Anticonvulsant Benzothiazoles

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-Substituted Acetohydrazides

Kumar et al. () synthesized 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(substituted)acetohydrazides and evaluated their anticonvulsant activity using the 6 Hz psychomotor seizure test. Compounds with electron-donating groups (e.g., -OCH₃) on the aryl ring showed higher efficacy, likely due to improved blood-brain barrier penetration. The sulfanyl group in these compounds parallels that in this compound, but the absence of a pyrrolidine ring may limit their pharmacokinetic profiles .

Anticancer Benzothiazoles

2-(Methylsulfonyl)-1,3-benzothiazole

This derivative () inhibits RNA/DNA synthesis by binding to nitro enzymes. The methylsulfonyl group is a strong electron-withdrawing substituent, contrasting with the electron-rich pyrrolidinylsulfanyl group in this compound. This difference likely directs their respective activities toward anticancer vs. antimicrobial targets .

Fluorinated and Halogenated Analogues

2-(Pentafluorosulfanyl)- and 2-(Trifluoromethyl)-1,3-benzothiazoles

Guzyr et al. () demonstrated that fluorinated benzothiazoles undergo regioselective nitration and bromination, yielding derivatives with substituents at the 4- or 6-positions. For example, 4-nitro-2-(trifluoromethyl)-1,3-benzothiazole exhibits enhanced reactivity due to the electron-withdrawing trifluoromethyl group. In contrast, the pyrrolidinylsulfanyl group in this compound may stabilize the molecule through intramolecular hydrogen bonding, affecting solubility and bioavailability .

Structure-Activity Relationships (SAR)

- Pyrrolidine vs. Azepane: In BZ2 and BZ5, the size of the cyclic amine (5- vs.

- Sulfanyl Group : The -S- bridge in this compound may facilitate interactions with thiol-containing enzymes or cellular thiols, a mechanism shared with anticonvulsant hydrazides ().

- Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance reactivity and target binding in fluorinated and oxadiazole derivatives, while electron-donating groups (e.g., pyrrolidine) improve solubility and bioavailability .

Biological Activity

2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole, also known as 2-(PBT)Cl, is a compound that combines a benzothiazole moiety with a pyrrolidine group. This structural configuration suggests potential for various biological activities, particularly in medicinal chemistry. Benzothiazoles are recognized for their diverse therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor effects. This article reviews the biological activity of 2-(PBT)Cl, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thioether linkage (S-C bond), which is significant for its reactivity and potential biological interactions. The synthesis typically involves multiple steps to achieve optimal yield and purity, allowing for the exploration of various derivatives that may enhance biological activity.

Biological Activities

Recent studies have highlighted several promising biological activities associated with 2-(PBT)Cl:

1. Antitumor Activity

2-(PBT)Cl has shown potential antitumor properties in various studies. For instance, compounds derived from similar structures have demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(PBT)Cl | A549 | 6.26 |

| 2-(PBT)Cl | HCC827 | 6.48 |

| 2-(PBT)Cl | NCI-H358 | 20.46 |

This data suggests that modifications to the benzothiazole structure can enhance antitumor activity significantly compared to other compounds in the same class .

2. Antimicrobial Activity

The antimicrobial efficacy of 2-(PBT)Cl has been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it exhibits considerable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity of related compounds:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(PBT)Cl | Staphylococcus aureus | 32 µg/mL |

| 2-(PBT)Cl | Escherichia coli | 64 µg/mL |

These findings underscore the potential of benzothiazole derivatives in developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have been well documented, with recent studies indicating that compounds similar to 2-(PBT)Cl can significantly reduce edema volume in inflammation models. For example, one study reported a reduction in inflammation comparable to conventional anti-inflammatory drugs like aspirin:

| Compound Name | Percentage Reduction in Edema |

|---|---|

| Benzothiazole Derivative X | 69.2% |

| Aspirin | 65% |

This suggests that further exploration of the anti-inflammatory potential of 2-(PBT)Cl could lead to new therapeutic options .

Case Studies

Several case studies have explored the biological activities of benzothiazole derivatives similar to 2-(PBT)Cl:

- Antitumor Efficacy : A study tested various benzothiazole derivatives on multiple cancer cell lines and found that those with pyrrolidine substitutions exhibited enhanced cytotoxicity.

- Multitargeted Directed Ligands : Research into multitargeted directed ligands (MTDLs) has identified compounds with dual action against histamine receptors and cholinesterase enzymes, indicating that modifications to the benzothiazole structure may yield leads for treating neurodegenerative diseases .

Q & A

Q. What are effective synthetic routes for 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 2-mercaptobenzothiazole with a pyrrolidin-3-ylsulfanyl precursor (e.g., 3-bromopyrrolidine) in a polar aprotic solvent (DMF or DMSO) at 60–80°C for 6–12 hours .

- Step 2: Use catalysts like CuI (10 mol%) to enhance reaction efficiency .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Key characterization tools include IR spectroscopy (C-S stretch at 690–720 cm⁻¹ ), ¹H/¹³C NMR (pyrrolidine protons at δ 3.1–3.5 ppm ), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. How can structural analogs of this compound be designed for preliminary biological screening?

Methodological Answer:

- Strategy: Replace the pyrrolidine ring with other heterocycles (e.g., piperidine, morpholine) or modify the sulfanyl linker to sulfonyl/sulfonamide groups .

- Example: 2-(4-Chlorobenzoyl)phenyl-substituted benzothiazoles showed antitubercular activity (MIC: 3.12 µg/mL against M. tuberculosis H37Rv) .

- Screening Protocol: Use in vitro assays (e.g., microplate Alamar Blue assay for antimycobacterial activity or schistosomula viability assays for antiparasitic studies ).

Advanced Research Questions

Q. How can computational modeling optimize the binding affinity of this compound derivatives?

Methodological Answer:

- Step 1: Perform docking studies (AutoDock Vina) using crystallographic data of target proteins (e.g., M. tuberculosis enoyl-ACP reductase, PDB: 4TZK) .

- Step 2: Analyze binding poses; prioritize derivatives with hydrogen bonds to active-site residues (e.g., Tyr158, Lys165) and hydrophobic interactions .

- Step 3: Validate predictions via molecular dynamics simulations (GROMACS) to assess stability over 50 ns trajectories .

Contradiction Resolution Tip: Discrepancies between computational and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Use hybrid QM/MM methods for refined predictions .

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Case Study: Derivatives with electron-withdrawing groups (e.g., -NO₂) showed variable antitubercular activity (MIC: 1.56–25 µg/mL) .

- Analysis:

- Factor 1: Lipophilicity (logP) differences alter membrane permeability. Measure logP via shake-flask method .

- Factor 2: Metabolic stability (e.g., CYP450 inhibition assays) .

- Statistical Tool: Use PCA (Principal Component Analysis) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. What advanced spectral techniques confirm the regioselectivity of sulfanyl group substitution?

Methodological Answer:

- ¹H-¹⁵N HMBC NMR: Detect through-space coupling between pyrrolidine NH and benzothiazole C2 .

- X-ray Crystallography: Resolve bond lengths (C-S: ~1.81 Å) and dihedral angles to confirm substitution geometry .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.0824 for C₁₁H₁₄N₂S₂) .

Q. How to design SAR studies for antitumor activity?

Methodological Answer:

- Library Design: Synthesize 20+ analogs with variations in:

- Region A: Benzothiazole C2 substituents (e.g., alkyl, aryl).

- Region B: Pyrrolidine N-substituents (e.g., acetyl, tosyl) .

- Assays:

- Cytotoxicity: MTT assay against HeLa and MCF-7 cells (72-hour exposure) .

- Mechanism: Measure caspase-3 activation (fluorometric assay) to confirm apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.